4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that features a pyridine ring linked to an azetidine moiety, which is further connected to a naphthalene carbonyl group
Preparation Methods
The synthesis of 4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the naphthalene carbonyl group: This step often involves acylation reactions using naphthalene derivatives.
Coupling with the pyridine ring: This final step can be performed using various coupling reactions, such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling can be used to introduce various substituents onto the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: This compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include signal transduction mechanisms or metabolic pathways.
Comparison with Similar Compounds
Similar compounds to 4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine include other azetidine derivatives and pyridine-based compounds. What sets this compound apart is the unique combination of the azetidine ring and the naphthalene carbonyl group, which may confer distinct chemical and biological properties. Examples of similar compounds include:
- 4-{[1-(benzoyl)azetidin-3-yl]oxy}pyridine
- 4-{[1-(phenylacetyl)azetidin-3-yl]oxy}pyridine
Properties
IUPAC Name |
naphthalen-1-yl-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(18-7-3-5-14-4-1-2-6-17(14)18)21-12-16(13-21)23-15-8-10-20-11-9-15/h1-11,16H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSRAMPBUIABHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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